molecular formula C15H12N2O2S B2919128 N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide CAS No. 301332-04-7

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide

Cat. No.: B2919128
CAS No.: 301332-04-7
M. Wt: 284.33
InChI Key: CHGADRJFIXIABJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This specific compound is characterized by the presence of a benzothiazole ring attached to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Attachment of Methoxybenzamide Moiety: The benzothiazole ring is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve:

    Large-scale Cyclization: Using automated reactors for the cyclization step to ensure consistent quality and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the methoxybenzamide moiety.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-6-yl)-4-butoxybenzamide
  • N-(1,3-benzothiazol-6-yl)-2,1,3-benzothiadiazole-4-carboxamide

Comparison:

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGADRJFIXIABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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